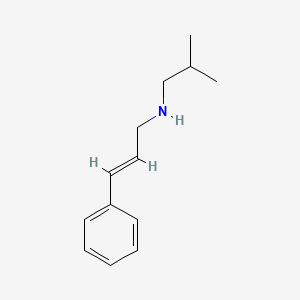

N-cinnamyl-N-isobutylamine

Description

N-cinnamyl-N-isobutylamine is an organic compound with the molecular formula C13H19N It is a derivative of cinnamylamine, where the amine group is substituted with an isobutyl group

Properties

IUPAC Name |

2-methyl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-9,12,14H,10-11H2,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBUEBBTUPUBQW-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cinnamyl-N-isobutylamine can be synthesized through several chemical methods. One common approach involves the reaction of cinnamyl chloride with isobutylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of cinnamyl nitrile in the presence of isobutylamine. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

N-cinnamyl-N-isobutylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into primary amines or alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cinnamaldehyde or cinnamic acid, while reduction can produce cinnamyl alcohol or primary amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

N-cinnamyl-N-isobutylamine serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. It is synthesized through the reaction of cinnamyl chloride with isobutylamine in the presence of a base like sodium hydroxide under reflux conditions. This reaction can be optimized for higher yields and purity through methods such as catalytic hydrogenation or distillation.

Reactivity and Transformations

The compound undergoes several chemical reactions:

- Oxidation : Converts to aldehydes or ketones using agents like potassium permanganate or chromium trioxide.

- Reduction : Can yield primary amines or alcohols with reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution : The amine group allows for nucleophilic substitution reactions, leading to various derivatives.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against certain bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes and inhibiting essential enzymes, making it a candidate for further investigation in antimicrobial therapies.

Anticancer Research

The compound has also been studied for its potential anticancer properties. Preliminary findings suggest that it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways, which could lead to its development as a therapeutic agent for cancer treatment.

Industrial Applications

Polymer Production

this compound is utilized in producing polymers, dyes, and other industrial chemicals. Its incorporation into polymer matrices can enhance material properties, such as flexibility and durability.

Plasticizers

Recent studies have explored the use of cinnamic acid derivatives, including this compound, as alternative plasticizers for polyvinyl chloride (PVC) films. These compounds improve tensile properties and reduce brittleness, addressing environmental concerns associated with traditional phthalate-based plasticizers .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various amines, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt cell membranes was highlighted as a key factor in its effectiveness.

Case Study 2: Polymer Enhancement

A research project evaluated the incorporation of this compound into PVC formulations. Results showed improved ductility and elongation at break compared to neat PVC, indicating its potential as a sustainable plasticizer alternative .

Mechanism of Action

The mechanism of action of N-cinnamyl-N-isobutylamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N-cinnamyl-N-methylamine

- N-cinnamyl-N-ethylamine

- N-cinnamyl-N-propylamine

Uniqueness

N-cinnamyl-N-isobutylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For example, the presence of the isobutyl group can influence its solubility, stability, and interaction with biological targets.

Biological Activity

N-cinnamyl-N-isobutylamine is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

1. Chemical Structure and Properties

This compound is an amine derivative characterized by a cinnamyl group and an isobutyl group. Its structure can be represented as follows:

This compound's lipophilicity and steric properties are believed to influence its biological activity.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

The antimicrobial action is primarily attributed to the compound's ability to disrupt microbial cell membranes and interfere with essential cellular processes. For instance, it has been observed that compounds with similar structures interact with ergosterol in fungal membranes, leading to cell death .

2.2 Case Studies

A study evaluating the antimicrobial efficacy of this compound reported the following Minimum Inhibitory Concentrations (MIC) against selected pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 550 |

| Escherichia coli | 600 |

| Candida albicans | 500 |

These results indicate that this compound possesses significant antimicrobial properties, particularly against Candida species, which are known for their clinical relevance in immunocompromised patients.

3. Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects.

3.1 Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

The cytotoxic mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of apoptotic markers such as caspase-3 and PARP cleavage .

The mechanism by which this compound induces apoptosis may involve the intrinsic mitochondrial pathway. Studies have shown alterations in mitochondrial membrane potential and upregulation of pro-apoptotic proteins in treated cells .

4. Antioxidant Activity

This compound also exhibits antioxidant properties, which contribute to its overall biological activity. The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

4.1 Antioxidant Capacity Data

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 40 |

| ABTS Radical Scavenging | 35 |

These findings suggest that this compound can effectively scavenge free radicals, thereby potentially protecting cells from oxidative stress-related damage.

5. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer applications. Its mechanisms of action involve disruption of microbial membranes and induction of apoptosis in cancer cells, along with notable antioxidant properties. Further research is warranted to explore its full therapeutic potential and optimize its use in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.